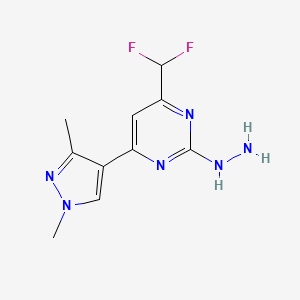

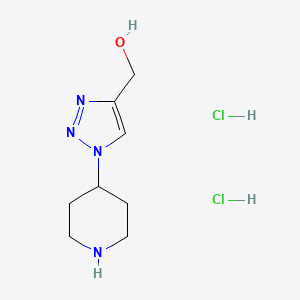

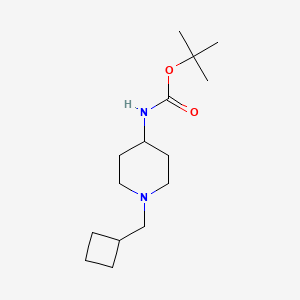

![molecular formula C17H17N3O2S B2415466 3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine CAS No. 882231-88-1](/img/structure/B2415466.png)

3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine” is a nitrogen-containing heterocyclic molecule. It’s a chemical compound with the molecular formula C17H17N3O2S .

Molecular Structure Analysis

The molecular weight of “this compound” is 327.40 . The molecular formula is C17H17N3O2S .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 327.40 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current literature.Scientific Research Applications

Hydrogen-Bonded Molecular Structures

Research has demonstrated the formation of complex sheets and chains in hydrogen-bonded molecular structures involving compounds similar to 3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine. These structures exhibit polarized molecular-electronic structures and are linked by N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Synthesis and Spectroscopic Investigations

Studies have focused on synthesizing new derivatives of pyrazole Schiff bases containing azo groups and characterizing them using various spectroscopic methods. These investigations involve the use of density functional theory (DFT) calculations to support the experimental spectral analyses (Özkınalı et al., 2018).

Tautomerism in Azo Dyes

Research into tautomeric azo dyes derived from compounds similar to this compound has been conducted using molecular spectroscopy and quantum-chemical calculations. This research aids in understanding the tautomeric state of azo dyes in solution and in the solid state (Deneva et al., 2019).

Regioselectivity in Thermal Rearrangements

Studies on thermal van Alphen–Hüttel rearrangement of certain pyrazole derivatives have shown regioselective migration of phenyl groups, leading to the formation of aromatic 1H-pyrazole systems. This research is significant in understanding the molecular behavior under thermal conditions (Vasin et al., 2016).

Synthesis of Biologically Active Derivatives

Research has also been conducted on synthesizing derivatives of 3-phenyl-1H-pyrazole for potential use in targeted anticancer therapies. These derivatives exhibit promising biological activities, making them significant in the field of molecular-targeted therapy (Liu et al., 2017).

Future Directions

The future directions for “3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine” could involve further exploration of its potential applications. For instance, the synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine, has been reported . This scaffold enables downstream derivatization towards new 1,4-dihydropyridine molecules .

properties

IUPAC Name |

5-methyl-2-[4-(4-methylphenyl)sulfonylphenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)23(21,22)16-9-5-14(6-10-16)20-17(18)11-13(2)19-20/h3-11H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQAYZADEKMLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

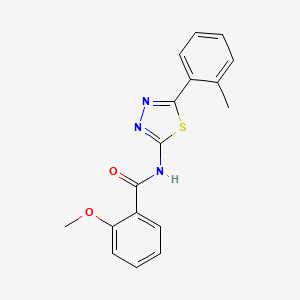

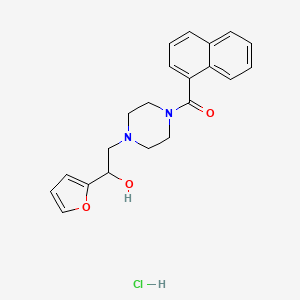

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)

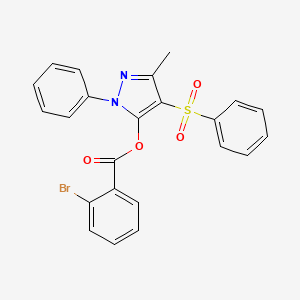

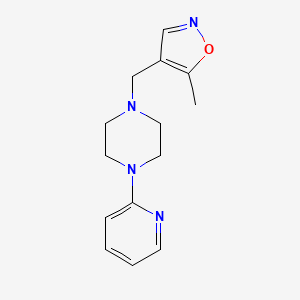

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

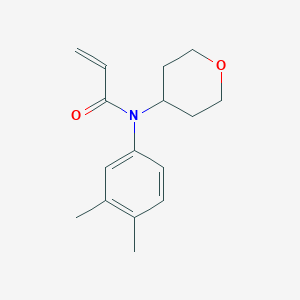

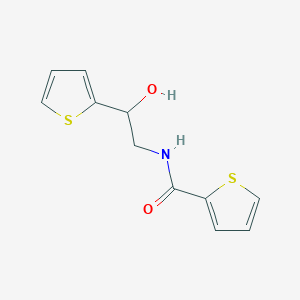

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2415399.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2415401.png)

![1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione](/img/structure/B2415402.png)